2-(Oxan-2-yl)ethyl methanesulfonate

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for 2-(Oxan-2-yl)ethyl methanesulfonate were not found, it is known that water-soluble compounds were obtained by reactions between the corresponding metal salts and 2,2,2-tris (pyrazol-1-yl)ethyl methanesulfonate . These compounds were isolated as air-stable solids .Molecular Structure Analysis

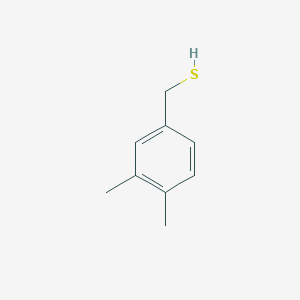

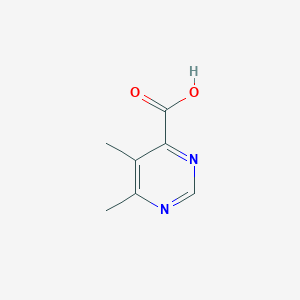

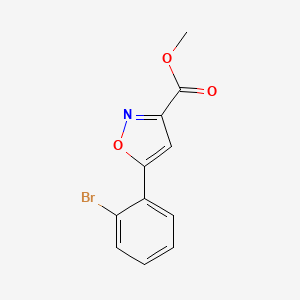

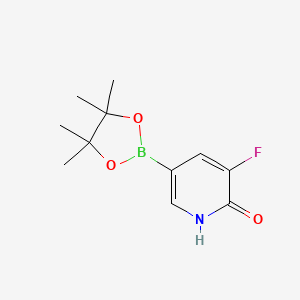

The molecular formula of 2-(Oxan-2-yl)ethyl methanesulfonate is C8H16O4S . Its molecular weight is 208.28 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Oxan-2-yl)ethyl methanesulfonate were not found, it is known that it is used as an ethylating agent. Ethylating agents are known to react with nucleophiles such as hydroxy, amino, and sulfhydryl groups in model and biological materials .Wissenschaftliche Forschungsanwendungen

Plant Breeding and Abiotic Stress Tolerance

2-(Oxan-2-yl)ethyl methanesulfonate: is utilized in plant science as an ethylating agent for inducing mutations, which is a critical process in EMS mutagenesis . This technique is instrumental in generating genetic diversity, allowing researchers to identify genes responsible for increased abiotic stress tolerance in plants . By altering the genetic makeup, scientists can study the effects of these mutations on plant development and stress responses, paving the way for breeding crops with enhanced resilience to environmental stresses.

Genetic Research

In the realm of genetic research, this compound serves as a mutagen to create controlled genetic modifications. These modifications are essential for understanding gene functions and interactions within an organism’s genome. The ability to induce specific mutations allows for a detailed analysis of gene expression and regulation, contributing to our understanding of complex biological processes.

Pharmacology

In pharmacological research, 2-(Oxan-2-yl)ethyl methanesulfonate is relevant in the study of genotoxicity. It’s used to understand the mechanisms of DNA damage and repair, as well as the potential genotoxic effects of new pharmaceutical compounds. This knowledge is crucial for assessing the safety of new drugs and for developing strategies to minimize genotoxic risks .

Environmental Science

This chemical is also applied in environmental science to study the impact of mutagens on ecosystems. Researchers can assess the potential risks and effects of chemical exposure on various organisms, which is vital for environmental risk assessments and for formulating regulations to protect ecosystems .

Material Science

In material science, 2-(Oxan-2-yl)ethyl methanesulfonate can be used to modify the properties of materials at a molecular level. By introducing mutations in the genetic material of microorganisms or plants that produce materials like biopolymers, researchers can explore new material properties and potentially develop materials with improved characteristics .

Biochemistry

Lastly, in biochemistry, this compound’s role as a mutagen is significant for studying enzyme functions and metabolic pathways. By inducing mutations, biochemists can investigate the effects on enzymatic activities and interactions, which is essential for understanding the biochemical basis of diseases and for the development of targeted therapies .

Eigenschaften

IUPAC Name |

2-(oxan-2-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIOPBDFZAZNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxan-2-yl)ethyl methanesulfonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)